2-{4-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}benzonitrile
Description
2-{4-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}benzonitrile is a benzonitrile derivative featuring a phenyl group substituted at the 4-position with a (2-oxopyrrolidin-1-yl)methyl moiety. The 2-oxopyrrolidinyl group introduces a five-membered lactam ring, conferring polarity and hydrogen-bonding capabilities.
Properties
IUPAC Name |
2-[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c19-12-16-4-1-2-5-17(16)15-9-7-14(8-10-15)13-20-11-3-6-18(20)21/h1-2,4-5,7-10H,3,6,11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZQSGWUWLNOLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CC=C(C=C2)C3=CC=CC=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}benzonitrile typically involves the reaction of 4-bromobenzonitrile with 2-oxopyrrolidine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzonitriles.
Scientific Research Applications
2-{4-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{4-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}benzonitrile involves its interaction with specific molecular targets. The pyrrolidinone moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Substituent Variations: Pyrrolidinyl vs. 2-Oxopyrrolidinyl
A closely related analog, 2-{4-[(pyrrolidin-1-yl)methyl]phenyl}benzonitrile (CAS 941400-47-1), replaces the lactam oxygen with a simple pyrrolidine ring. Key differences include:
Table 1: Substituent Comparison
| Compound Name | Substituent | Molecular Weight (g/mol) | Key Functional Group |
|---|---|---|---|
| 2-{4-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}benzonitrile | 2-Oxopyrrolidinylmethyl | ~278.3 | Lactam (hydrogen-bond acceptor) |
| 2-{4-[(pyrrolidin-1-yl)methyl]phenyl}benzonitrile | Pyrrolidinylmethyl | 262.35 | Secondary amine |
Positional and Linker Modifications
4-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)benzonitrile (CAS 79149-49-8) substitutes the methyl linker with an ethyl chain bearing a ketone and pyrrolidinyl group. Differences include:
- Linker Flexibility : The ethyl chain introduces greater conformational flexibility, which may influence binding kinetics in therapeutic contexts.
- Synthetic Yield : High-yield synthetic routes (79–90%) are reported for this compound, suggesting efficient methodologies that could inform the synthesis of the target compound .
Functional Group Diversity in Benzonitrile Derivatives
- SGLT2 Inhibitors: Compounds like 4-(s-D-glucopyranos-1-yl)-2-(4-hydroxybenzyl)-benzonitrile feature bulky glucopyranosyl groups, enabling sodium-glucose cotransporter inhibition for diabetes treatment. This highlights how benzonitrile derivatives can be tailored for specific biological targets .
- Corrosion Inhibitors: Azo-Schiff base derivatives (e.g., 4-((4-hydroxy-3-((pyridine-2-ylimino)methyl)phenyl)diazenyl)benzonitrile) demonstrate applications in materials science, emphasizing the versatility of benzonitrile scaffolds .
Table 2: Functional Group and Application Comparison
Physicochemical Properties and Availability
- Purity : Related compounds like 4-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)benzonitrile are reported at 95–99% purity, indicating stringent quality control in synthesis .
Biological Activity
2-{4-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}benzonitrile, with the CAS number 941083-76-7, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including cytotoxicity, antibacterial effects, and other relevant biological activities, supported by data tables and case studies.
- Molecular Formula : C18H16N2O
- Molecular Weight : 276.33 g/mol
- Structure : The compound features a benzonitrile moiety with a pyrrolidine derivative, which may influence its biological interactions.
1. Cytotoxicity Studies
Cytotoxicity is a critical aspect of evaluating the safety and efficacy of new compounds. Studies have shown varying effects of related compounds on different cell lines. For example, a related compound demonstrated significant cytotoxicity against L929 cells at certain concentrations but also exhibited increased cell viability in others (Table 1).
| Compound | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| Compound 24 | 100 | 92 |
| Compound 25 | 200 | 68 |
| Compound 29 | 50 | 96 |
Table 1: Cytotoxicity results for selected compounds after 24 hours of incubation.
2. Antibacterial Activity
The antibacterial potential of compounds similar to this compound has been evaluated against various bacterial strains. A study indicated strong bactericidal effects against Staphylococcus spp., suggesting that modifications in the chemical structure can enhance antimicrobial properties.
3. Analgesic and Anti-inflammatory Properties
Research on derivatives of related structures has revealed analgesic and anti-inflammatory activities. For instance, molecular docking studies suggested that certain derivatives could inhibit COX-2, a key enzyme in pain and inflammation pathways. These findings imply that the target compound may also possess similar therapeutic potentials.
Case Study 1: Analgesic Activity
A study conducted on oxazol-5(4H)-one derivatives showed promising analgesic effects in animal models using the writhing test and hot plate test. The most active compound demonstrated significant pain relief without notable toxicity, indicating a favorable safety profile for further development.
Case Study 2: Antibacterial Efficacy
In another study focusing on structural analogs of benzonitrile derivatives, researchers found that modifications to the phenyl ring significantly enhanced antibacterial activity against Gram-positive bacteria. This highlights the importance of chemical structure in determining biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
